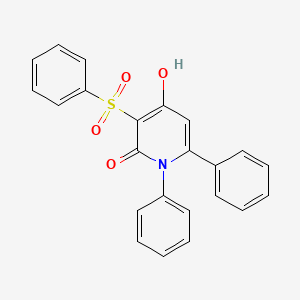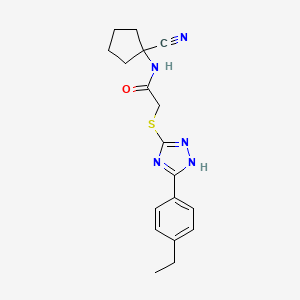![molecular formula C17H16N4O3 B13366611 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B13366611.png)
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2H-benzotriazol-5-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide is a complex organic compound that features a benzodioxin ring fused with a benzotriazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved by the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Benzotriazole Moiety: The benzotriazole ring is introduced through a cyclization reaction involving an aromatic amine and a diazonium salt.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzotriazole moiety, potentially converting it to a more saturated triazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions ortho to the nitrogen atoms in the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Triazoline derivatives.
Substitution: Various substituted benzotriazole derivatives.
科学研究应用
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions due to its unique structural features.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of advanced polymers and materials with specific electronic or optical properties.
作用机制
The mechanism by which N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide exerts its effects is largely dependent on its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, making it useful in coordination chemistry. Additionally, the benzodioxin ring can participate in π-π interactions, influencing the compound’s binding affinity to various biological targets.
相似化合物的比较
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
- N-(2-hydroxyphenyl)acetamide
Uniqueness
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide is unique due to the combination of the benzodioxin and benzotriazole rings in a single molecule. This dual-ring system imparts unique electronic properties and potential for diverse chemical reactivity, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C17H16N4O3 |
|---|---|
分子量 |
324.33 g/mol |
IUPAC 名称 |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylbenzotriazol-5-yl]acetamide |
InChI |
InChI=1S/C17H16N4O3/c1-10-7-14-15(9-13(10)18-11(2)22)20-21(19-14)12-3-4-16-17(8-12)24-6-5-23-16/h3-4,7-9H,5-6H2,1-2H3,(H,18,22) |
InChI 键 |
FBBLORGHGNANLO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C)C3=CC4=C(C=C3)OCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366536.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B13366543.png)


![2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13366562.png)
![[2-(4-Morpholin-4-ylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13366567.png)

![6-chloro-N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13366573.png)
![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide](/img/structure/B13366584.png)

![6-(3-Methoxy-2-naphthyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366601.png)

![3-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B13366606.png)

